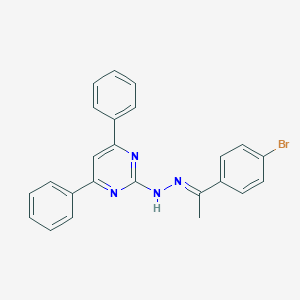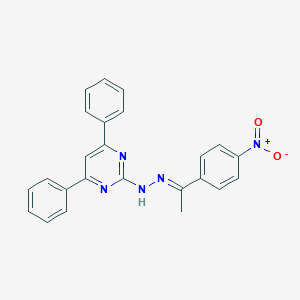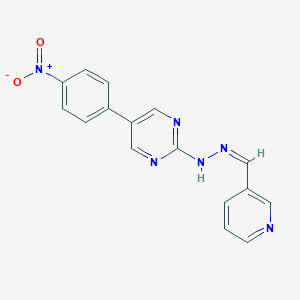![molecular formula C21H15N7O6 B274298 2,6-Bis[2-(3-nitrobenzylidene)hydrazinocarbonyl]pyridine](/img/structure/B274298.png)
2,6-Bis[2-(3-nitrobenzylidene)hydrazinocarbonyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis[2-(3-nitrobenzylidene)hydrazinocarbonyl]pyridine, commonly known as BNIP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BNIP is a yellow crystalline solid that is synthesized using specific chemical reactions. It has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for various research applications.
Mecanismo De Acción
The mechanism of action of BNIP is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways that are involved in the development and progression of diseases. It has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tumor growth and metastasis. Additionally, it has been found to inhibit the production of reactive oxygen species, which are involved in inflammation and tissue damage.
Biochemical and Physiological Effects:
BNIP has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-tumor, anti-inflammatory, and antioxidant properties, as well as the ability to inhibit certain enzymes and pathways. Additionally, it has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BNIP is its versatility in various research applications. It has been shown to have a range of biochemical and physiological effects, making it a promising compound for drug development and other therapeutic applications. However, one limitation of BNIP is its potential toxicity. Studies have shown that high doses of BNIP can be toxic to cells, which could limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on BNIP. One potential area of focus is in the development of new cancer therapies. BNIP has been shown to exhibit anti-tumor properties, making it a promising candidate for the development of new cancer drugs. Additionally, further research is needed to fully understand the mechanisms of action of BNIP and its potential applications in other areas of medicine. Finally, more studies are needed to determine the safety and toxicity of BNIP, particularly in high doses.
Métodos De Síntesis
The synthesis of BNIP involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The first step involves the reaction between 2,6-diaminopyridine and 3-nitrobenzaldehyde in the presence of acetic acid and ethanol. This reaction results in the formation of a Schiff base, which is then reacted with hydrazine hydrate to yield the final product, BNIP.
Aplicaciones Científicas De Investigación
BNIP has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in the development of new drugs and therapies. BNIP has been found to exhibit anti-tumor properties, making it a potential candidate for cancer treatment. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, which could be useful in the treatment of various diseases.
Propiedades
Fórmula molecular |
C21H15N7O6 |
|---|---|
Peso molecular |
461.4 g/mol |
Nombre IUPAC |
2-N,6-N-bis[(Z)-(3-nitrophenyl)methylideneamino]pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C21H15N7O6/c29-20(25-22-12-14-4-1-6-16(10-14)27(31)32)18-8-3-9-19(24-18)21(30)26-23-13-15-5-2-7-17(11-15)28(33)34/h1-13H,(H,25,29)(H,26,30)/b22-12-,23-13- |
Clave InChI |
GYRFLZPUNLQWGA-YFBGDSSHSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N\NC(=O)C2=NC(=CC=C2)C(=O)N/N=C\C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=NC(=CC=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=NC(=CC=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6Z)-6-[[2-methyl-4-[3-methyl-4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]phenyl]anilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274215.png)
![N,N'-bis{(E)-[4-(diethylamino)phenyl]methylidene}-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B274216.png)
![N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B274217.png)


![ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274222.png)
![3-butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274234.png)


![Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate](/img/structure/B274237.png)



